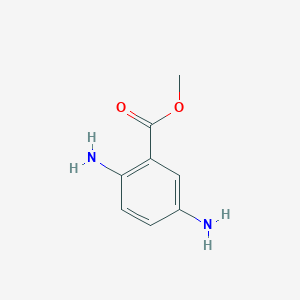

Methyl 2,5-diaminobenzoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Explosive Properties

Methyl 2,5-diaminobenzoate derivatives have been explored for their potential in synthesizing secondary explosives. The study on N-rich salts of 2-methyl-5-nitraminotetrazole, derived from methylated aminotetrazole, discusses the synthesis, characterization, and explosive properties of these compounds. The research indicates low sensitivities and high detonation performances of the synthesized salts, making them of interest for applications requiring stable yet powerful explosives (Fendt et al., 2011).

DNA Methylation and Detection

DNA methylation, a crucial process in gene regulation, can be studied using derivatives of Methyl 2,5-diaminobenzoate for sensitive detection of methylated cytosines. Clark et al. (1994) developed a genomic sequencing technique that utilizes the conversion of cytosine to uracil, leaving 5-methylcytosine unaffected, thus allowing precise mapping of methylation patterns from small DNA samples. This technique enhances our understanding of DNA methylation's role in development, aging, and cancer (Clark et al., 1994).

Fluorogenic Detection of α-Dicarbonyl Compounds

The reactivity of 1,2-diamino-4,5-methylenedioxybenzene, a derivative of Methyl 2,5-diaminobenzoate, with α-dicarbonyl compounds highlights its application as a highly sensitive fluorogenic reagent. This reagent offers improved selectivity and sensitivity for detecting α-dicarbonyl compounds in very dilute hydrochloric acid, indicating its utility in bioanalytical chemistry and potential applications in medical research and diagnostics (Hara et al., 1988).

Antitumor Activity

The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, related to Methyl 2,5-diaminobenzoate, has been synthesized and evaluated for its antitumor activity. This research uncovers its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against certain cancer models. Such studies contribute to the development of new chemotherapeutic agents (Grivsky et al., 1980).

Fluorescent Sensing for Biological Applications

Methyl 2,5-diaminobenzoate derivatives have been developed as fluorescent sensors for biological metabolites like methylglyoxal, a dicarbonyl compound associated with various diseases. Wang et al. (2013) introduced a sensor that can selectively detect methylglyoxal under physiological conditions, demonstrating its application in both clinical and basic science research, including estimations of plasma concentrations of methylglyoxal. This advancement aids in studying the biological roles of methylglyoxal and potentially in monitoring disease progression or therapeutic responses (Wang et al., 2013).

Safety And Hazards

Methyl 2,5-diaminobenzoate has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and avoiding release to the environment .

Propriétés

IUPAC Name |

methyl 2,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXQRHIENGYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517081 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-diaminobenzoate | |

CAS RN |

49592-84-9 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)